The Emergence of NOSO-502: A Novel Ribosome-Targeting Antibiotic from Xenorhabdus Bacteria
The Emergence of NOSO-502: A Novel Ribosome-Targeting Antibiotic from Xenorhabdus Bacteria
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the discovery of novel antibiotic classes with unique mechanisms of action is a paramount objective in global public health. This technical guide delves into the discovery and preclinical development of NOSO-502, a first-in-class odilorhabdin antibiotic originating from the symbiotic bacterium Xenorhabdus nematophila. NOSO-502 exhibits potent bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens such as carbapenem-resistant Enterobacteriaceae (CRE). Its novel mechanism, which involves binding to a unique site on the bacterial ribosome to induce miscoding, presents a promising avenue to circumvent existing resistance pathways. This document provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and safety profile of NOSO-502, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Unconventional Source of a New Antibiotic Hope
The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel sources for antimicrobial compounds. Xenorhabdus and Photorhabdus, genera of bacteria living in symbiosis with entomopathogenic nematodes, have emerged as a rich and underexplored reservoir of bioactive secondary metabolites.[1][2][3] These bacteria produce a diverse array of molecules to facilitate the killing of their insect host and prevent its putrefaction by competing microbes.[2][4][5] It was from this unique ecological niche that a new class of antibiotics, the odilorhabdins (ODLs), was discovered.[2][6]
The discovery of ODLs was the result of a systematic screening of a collection of Xenorhabdus strains for antimicrobial properties.[6][7][8] This effort, spearheaded by Nosopharm, led to the identification of these potent antibacterial agents.[6] Subsequent lead optimization programs on the natural odilorhabdins led to the development of NOSO-502, a synthetic derivative with an optimized pharmacological profile.[2][7][8][9][10] This document outlines the scientific journey of NOSO-502, from its microbial origins to its characterization as a promising preclinical candidate for treating severe hospital-acquired infections.
Mechanism of Action: A Novel Attack on Bacterial Protein Synthesis
NOSO-502 exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][6][11] Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).[2][3][4] This unique binding interaction disrupts the translation process in a distinct manner.
The binding of NOSO-502 to the ribosome induces miscoding, causing the incorrect incorporation of amino acids into nascent polypeptide chains.[4][6] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4] Furthermore, odilorhabdins can cause the ribosome to bypass stop codons, further disrupting the fidelity of protein synthesis.[6] This novel mechanism of action is a key attribute of NOSO-502, as it suggests a low probability of cross-resistance with existing classes of ribosome-inhibiting antibiotics.[4]
In Vitro Activity of NOSO-502
NOSO-502 has demonstrated a potent and broad spectrum of activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[7][9][10] Its efficacy extends to challenging multidrug-resistant (MDR) strains, including those resistant to carbapenems and colistin.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of NOSO-502 against a range of clinically relevant pathogens have been determined using standard broth microdilution methods.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Standard & CRE | 0.5 - 4 | 2 | 4 | [9],[7],[12] |
| Klebsiella pneumoniae | Standard & CRE | 0.5 - 4 | 0.5 | 1 | [9],[7],[12] |
| Enterobacter cloacae complex | Clinical Isolates | 0.5 - 32 | 1 | 2 | [13],[14],[15],[16] |
| Citrobacter spp. | Clinical Isolates | - | 1 | 2 | [12],[17] |
| Stenotrophomonas maltophilia | Wild-type | - | - | - | [7] |
| Pseudomonas aeruginosa | Wild-type | >64 | - | - | [7] |
| Acinetobacter baumannii | Wild-type | >64 | - | - | [7] |
| Staphylococcus aureus | Wild-type | - | - | - | [7] |
Table 1: In vitro activity of NOSO-502 against various bacterial pathogens. CRE: Carbapenem-Resistant Enterobacteriaceae.
Notably, the activity of NOSO-502 is not significantly impacted by the presence of various carbapenemases (KPC, NDM, OXA, IMP, VIM) or extended-spectrum β-lactamases (ESBLs).[9][10][12][17]
Bactericidal Activity
Time-kill assays have confirmed the bactericidal nature of NOSO-502. Against strains of E. coli and K. pneumoniae, NOSO-502 demonstrated concentration-dependent killing at concentrations of 4x and 8x the MIC.[12][18][19]
In Vivo Efficacy in Animal Models
The therapeutic potential of NOSO-502 has been evaluated in several murine infection models, demonstrating its efficacy in treating systemic and localized infections caused by pathogenic Enterobacteriaceae.
Systemic Infection (Sepsis) Models
In a neutropenic murine sepsis model with an ESBL-producing E. coli strain, subcutaneously administered NOSO-502 achieved a 50% effective dose (ED50) of 3.5 mg/kg.[9][10] Dose-dependent reductions in bacterial load in the blood were observed, with 1-, 2-, and 3-log reductions at doses of 2.6, 3.8, and 5.9 mg/kg, respectively.[9][10] Against a lethal infection with an NDM-1 producing E. coli, NOSO-502 treatment resulted in 100% survival at doses as low as 4 mg/kg.[9][10]
Urinary Tract Infection (UTI) Model
In a murine UTI model infected with E. coli UTI89, a 24 mg/kg dose of NOSO-502 resulted in significant reductions in bacterial burden in the urine (2.39 log10 CFU/mL), bladder (1.96 log10 CFU/mL), and kidneys (1.36 log10 CFU/mL).[8][9]
Pharmacokinetics/Pharmacodynamics (PK/PD)
Pharmacokinetic studies in mice following subcutaneous administration revealed dose-dependent peak plasma concentrations (Cmax) ranging from 1.49 to 84.6 mg/L and an area under the concentration-time curve (AUC0–∞) from 1.94 to 352 mg·h/L.[20] The elimination half-life was determined to be between 0.41 and 1.1 hours.[20]
Dose fractionation studies in a neutropenic murine thigh infection model identified the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) as the PK/PD index that best correlates with efficacy (R² = 0.86).[20][21] The mean fAUC/MIC ratios required for net stasis and a 1-log kill against K. pneumoniae were 4.22 and 17.7, respectively. For E. coli, the mean fAUC/MIC for net stasis was 10.4.[20][21]
| Parameter | Value | Animal Model | Reference(s) |
| Efficacy | |||
| ED50 (E. coli sepsis) | 3.5 mg/kg | Neutropenic murine sepsis | [9],[10] |
| Survival (E. coli sepsis) | 100% at ≥ 4 mg/kg | Neutropenic murine sepsis | [9],[10] |
| Bacterial Reduction (UTI) | 1.36 - 2.39 log10 CFU/mL | Murine UTI | [9],[8] |
| Pharmacokinetics | |||
| Cmax | 1.49 - 84.6 mg/L | Mouse (subcutaneous) | [20] |
| AUC0–∞ | 1.94 - 352 mg·h/L | Mouse (subcutaneous) | [20] |
| Half-life (t1/2) | 0.41 - 1.1 h | Mouse (subcutaneous) | [20] |
| Pharmacodynamics | |||
| PK/PD Driver | fAUC/MIC | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for Stasis (K. pneumoniae) | 4.22 | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for 1-log kill (K. pneumoniae) | 17.7 | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for Stasis (E. coli) | 10.4 | Neutropenic murine thigh | [21],[20] |
Table 2: Summary of in vivo efficacy and pharmacokinetic/pharmacodynamic parameters of NOSO-502.
Resistance and Safety Profile
Potential for Resistance
NOSO-502 demonstrates a low potential for the development of resistance.[7][9] However, decreased susceptibility has been observed in some strains of Enterobacter cloacae complex and Klebsiella pneumoniae.[13][19] Resistance in these cases has been linked to mutations in the crrB gene, which is part of the CrrAB two-component system.[19] This system can upregulate an RND-type efflux pump, leading to increased efflux of the drug.[13][16]
In Vitro Safety Profile
NOSO-502 has demonstrated a favorable in vitro safety profile.[7][8][9] No cytotoxicity was observed against human cell lines, including HepG2 (liver), HK-2 (kidney), and primary human renal proximal tubular epithelial cells (HRPTEpiC) at concentrations up to 512 µM.[7][8][9] Additionally, NOSO-502 showed no inhibition of the hERG channel or Nav1.5 sodium channel, and no increase in micronuclei formation, suggesting a low risk for cardiotoxicity and genotoxicity, respectively.[7][8][9]
| Assay | Cell Line / Target | Result | Concentration | Reference(s) |
| Cytotoxicity | HepG2, HK-2, HRPTEpiC | No cytotoxicity | up to 512 µM | [9],[7],[8] |
| Cardiotoxicity | hERG-CHO | No inhibition | up to 512 µM | [9],[7],[8] |
| Cardiotoxicity | Nav1.5-HEK | No inhibition | up to 512 µM | [9],[7],[8] |
| Genotoxicity | Micronucleus Test | No increase | up to 512 µM | [9],[7],[8] |
Table 3: In vitro safety and toxicology data for NOSO-502.
Experimental Protocols
This section provides an overview of the key methodologies used in the preclinical evaluation of NOSO-502.
Discovery and Synthesis
The initial discovery involved screening a library of Xenorhabdus bacterial strains for antimicrobial activity.[6] Active compounds (odilorhabdins) were then isolated and their structures elucidated. NOSO-502 is a synthetic analog developed through a lead optimization program to improve its pharmacological properties.[10]
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